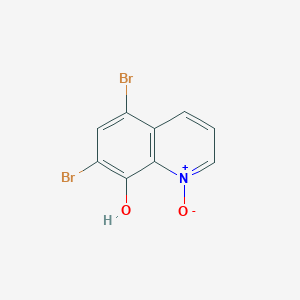

5,7-dibromo-8-quinolinol 1-oxide

CAS No.:

Cat. No.: VC10951972

Molecular Formula: C9H5Br2NO2

Molecular Weight: 318.95 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H5Br2NO2 |

|---|---|

| Molecular Weight | 318.95 g/mol |

| IUPAC Name | 5,7-dibromo-1-oxidoquinolin-1-ium-8-ol |

| Standard InChI | InChI=1S/C9H5Br2NO2/c10-6-4-7(11)9(13)8-5(6)2-1-3-12(8)14/h1-4,13H |

| Standard InChI Key | BRWYIVVRBSLDDK-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C(=C(C=C2Br)Br)O)[N+](=C1)[O-] |

| Canonical SMILES | C1=CC2=C(C(=C(C=C2Br)Br)O)[N+](=C1)[O-] |

Introduction

Structural and Chemical Identity

Molecular Architecture

5,7-Dibromo-8-quinolinol 1-oxide (C₉H₅Br₂NO₂) belongs to the quinoline N-oxide family, featuring a bicyclic aromatic system with bromine atoms at positions 5 and 7, a hydroxyl group at position 8, and an oxidized nitrogen at position 1 (Figure 1). The N-oxide moiety introduces polarity and enhances coordination capabilities with metal ions .

Physicochemical Properties

While explicit data for the 1-oxide derivative are scarce, its parent compound, 5,7-dibromo-8-hydroxyquinoline, exhibits a melting point of 198–200°C, a density of 2.189 g/cm³, and limited solubility in polar solvents like DMSO and methanol . The N-oxide modification likely increases solubility in aqueous media due to enhanced polarity.

Table 1: Comparative Properties of 5,7-Dibromo-8-hydroxyquinoline and Its 1-Oxide Derivative

Synthesis and Manufacturing

Bromination of 8-Hydroxyquinoline

The parent compound, 5,7-dibromo-8-hydroxyquinoline, is synthesized via electrophilic bromination of 8-hydroxyquinoline in aqueous hydrobromic acid (HBr) with elemental bromine (Br₂) . This method achieves yields exceeding 90% at room temperature, avoiding energy-intensive conditions .

Reaction Mechanism

-

Electrophilic Substitution: Bromine acts as an electrophile, targeting the electron-rich 5- and 7-positions of the quinoline ring.

-

Acid Catalysis: HBr stabilizes intermediates and accelerates bromination .

Table 2: Optimized Bromination Conditions

| Parameter | Value |

|---|---|

| Temperature | 25–30°C |

| Reaction Time | 30 minutes |

| Solvent | Aqueous HBr (8%) |

| Yield | >90% |

Oxidation to the N-Oxide

The 1-oxide derivative is likely synthesized via post-bromination oxidation of the quinoline nitrogen. Common oxidizing agents for N-oxide formation include:

Example Protocol

-

Dissolve 5,7-dibromo-8-hydroxyquinoline in glacial acetic acid.

-

Add 30% H₂O₂ dropwise at 50°C.

-

Stir for 6–12 hours, followed by precipitation in ice water.

Applications and Biological Activity

Metal Chelation and Analytical Chemistry

The hydroxyl and N-oxide groups enable strong coordination with transition metals like Cu(II) and Fe(III). This property is exploited in:

Antimicrobial and Antiparasitic Activity

Halogenated quinolines exhibit broad-spectrum activity against bacteria, fungi, and protozoa. The 1-oxide derivative may enhance bioavailability and target binding.

Table 3: Reported Bioactivity of Halogenated Quinolines

| Organism | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| Escherichia coli | 12.5 | DNA gyrase inhibition |

| Candida albicans | 8.2 | Ergosterol biosynthesis disruption |

| Plasmodium falciparum | 0.45 | Heme polymerization inhibition |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume